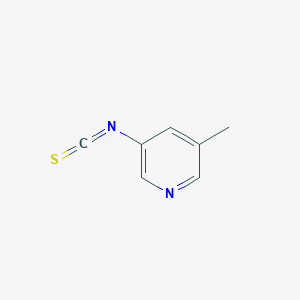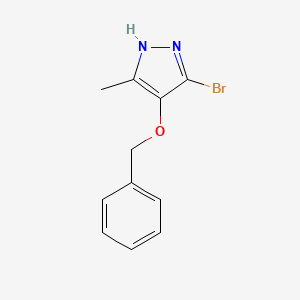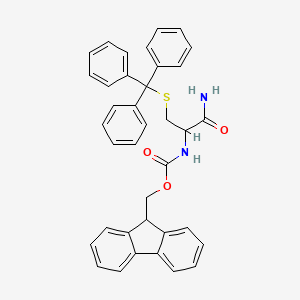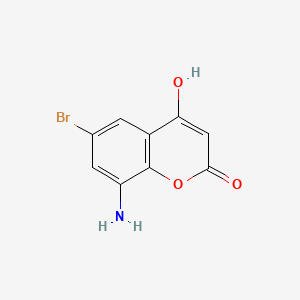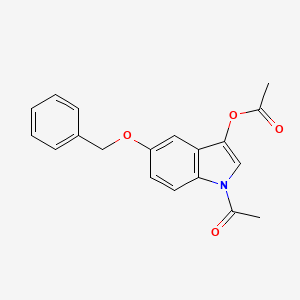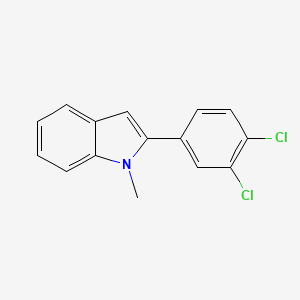
2-(3,4-Dichlorophenyl)-1-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a dichlorophenyl group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-1-methylindole can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate indole precursor under specific conditions. For instance, the catalytic Mitsunobu reaction has been employed, where ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate is used as a potent catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the dichlorophenyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-1-methylindole has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: An analogue of methylphenidate with increased potency and duration.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in Mitsunobu reactions.
Uniqueness
2-(3,4-Dichlorophenyl)-1-methylindole is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H11Cl2N |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-methylindole |
InChI |
InChI=1S/C15H11Cl2N/c1-18-14-5-3-2-4-10(14)9-15(18)11-6-7-12(16)13(17)8-11/h2-9H,1H3 |
InChI Key |
FJHPMIVYSGOOHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2,2-difluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B15335806.png)
![3-[5-[4-(Hydroxymethyl)-1-piperidyl]-1-oxoisoindolin-2-yl]piperidine-2,6-dione](/img/structure/B15335810.png)
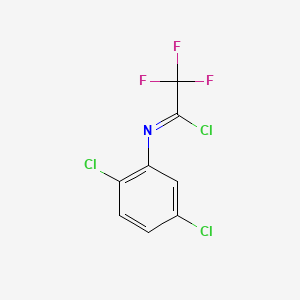
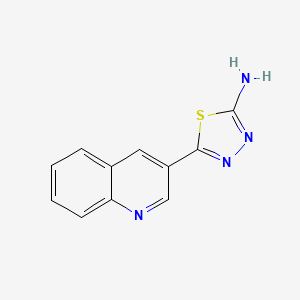
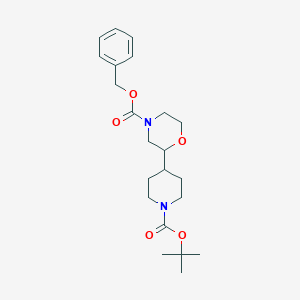
![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)


